molecular formula C11H12ClN3O2S2 B215780 N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B215780
M. Wt: 317.8 g/mol
InChI Key: JGNDUWAOYZTXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a unique structure that combines a thiadiazole ring with a thienyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of N1-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions:

Scientific Research Applications

N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory or microbial pathways, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can be compared with other thiadiazole derivatives:

The uniqueness of N1-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C11H12ClN3O2S2

Molecular Weight

317.8 g/mol

IUPAC Name

N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16)

InChI Key

JGNDUWAOYZTXLC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C

Origin of Product

United States

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